2-Aminopropanehydrazide
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Overview
Description
2-Aminopropanehydrazide is an organic compound with the molecular formula C3H9N3O It is a derivative of hydrazine, featuring an amino group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopropanehydrazide can be synthesized through several methods. One common approach involves the reaction of 2-aminopropanoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
C3H7NO2+N2H4→C3H9N3O+H2O
This method requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can also be optimized to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopropanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted hydrazides.
Scientific Research Applications
2-Aminopropanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can act as a precursor for biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Aminopropanehydrazide exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Aminopropanoic Acid: A precursor in the synthesis of 2-Aminopropanehydrazide.
Hydrazine: A related compound with similar reactivity but different applications.
Amines: Compounds like methylamine and ethylamine share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to its specific combination of an amino group and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-aminopropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c1-2(4)3(7)6-5/h2H,4-5H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBSQKYFOVMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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